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Compound of Interest

Compound Name: (2E)-4-Methoxy-2-butenoic Acid

CAS No.: 63968-74-1; 75933-65-2

Cat. No.: B2750659

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2E)-4-Methoxy-2-butenoic acid (CAS: 63968-74-1) is a functionalized α,β-unsaturated

carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Its

structure, featuring a conjugated system and a methoxy group, offers a unique combination of

electronic and steric properties that can be exploited in the design of novel molecules. A

thorough understanding of its spectroscopic characteristics is paramount for its identification,

purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for

(2E)-4-Methoxy-2-butenoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). As experimental data for this specific compound is not readily

available in public spectral databases, this guide leverages predictive models and established

spectroscopic principles for analogous structures to offer a robust interpretation of its expected

spectral features.
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Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment, connectivity, and stereochemistry of

hydrogen atoms. The predicted ¹H NMR spectrum of (2E)-4-Methoxy-2-butenoic acid in a

standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the

different types of protons in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~6.9-7.2 Doublet of Triplets 1H H-3

~5.9-6.2 Doublet 1H H-2

~4.1-4.3 Doublet 2H H-4

~3.4 Singlet 3H -OCH₃

Interpretation:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the

spectrum (δ 10-12 ppm). This significant deshielding is due to the acidic nature of the proton

and its involvement in hydrogen bonding. The broadness of the signal is a characteristic

feature of exchangeable protons.

Olefinic Protons (H-2 and H-3): The two protons on the carbon-carbon double bond are

diastereotopic and will appear as distinct signals. The proton at the C-3 position (H-3), being

further from the electron-withdrawing carboxylic acid group, is expected to resonate at a

higher chemical shift (δ ~6.9-7.2 ppm) compared to the proton at the C-2 position (H-2) (δ

~5.9-6.2 ppm). The trans-configuration of the double bond will result in a large coupling

constant (³J ≈ 15 Hz) between H-2 and H-3, appearing as doublets. H-3 will likely be a

doublet of triplets due to coupling with both H-2 and the two protons at C-4.
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Methylene Protons (H-4): The two protons on the carbon adjacent to the methoxy group (C-

4) are expected to appear as a doublet in the range of δ 4.1-4.3 ppm due to coupling with the

olefinic proton at C-3.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to

a sharp singlet at approximately δ 3.4 ppm.

Functional Group Identification
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Caption: Decision tree for functional group identification from the IR spectrum.

Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. For (2E)-4-Methoxy-2-
butenoic acid (C₅H₈O₃), the molecular weight is 116.12 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the intact molecule with one

electron removed, is expected. The intensity of this peak may vary depending on the stability

of the molecular ion.
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Key Fragmentation Pathways:

Loss of a methoxy radical (•OCH₃): A significant fragment at m/z = 85 would result from

the cleavage of the C-O bond of the methoxy group.

Loss of a carboxyl group (•COOH): A fragment at m/z = 71 could be observed due to the

loss of the carboxylic acid group.

McLafferty Rearrangement: While less common for acids, a rearrangement involving the

carbonyl group could lead to characteristic fragments.

Other Fragments: Peaks at m/z = 55 and 45 could correspond to further fragmentation of

the carbon chain.

Experimental Protocols
While this guide provides predicted data, experimental verification is crucial. The following are

generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of (2E)-4-Methoxy-2-butenoic acid in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount

of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). Standard pulse sequences for both one-dimensional and two-

dimensional (e.g., COSY, HSQC, HMBC) experiments should be employed for complete

structural assignment.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the internal standard.

IR Spectroscopy:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

often the simplest method. Place a small amount of the solid sample directly on the ATR
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crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source. Electron Ionization (EI) is a common technique for volatile,

thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique

that can be used if the molecular ion is not observed with EI.

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z)

range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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